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Compound of Interest

Compound Name: Solvent Orange 45

Cat. No.: B1143906 Get Quote

Introduction

Solvent Orange 45, also identified by its CAS number 13011-62-6 and Colour Index name C.I.

11700, is a metal-complex solvent dye.[1][2][3] Its molecular structure consists of a central

cobalt ion coordinated with two molecules of a monoazo dye ligand. This ligand is formed

through the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-

phenylbutanamide.[2] The resulting complex, with the representative molecular formula

C₃₂H₂₄CoN₈O₁₀·H, exhibits a distinct orange hue and is utilized in various coloring applications,

including wood stains, printing inks, and plastic coatings.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Solvent Orange 45, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance

(NMR), and Infrared (IR) spectroscopy. While specific, publicly available spectral data for this

particular dye is limited, this document outlines the detailed experimental protocols for

acquiring such data and presents the expected spectroscopic features based on its known

chemical structure. This guide is intended for researchers, scientists, and professionals in drug

development and related fields who require a thorough understanding of the analytical

techniques used to characterize similar chromophores.

Chemical Structure of Solvent Orange 45
The structure of Solvent Orange 45 is a cobalt(II) complex with two bidentate monoazo dye

ligands.
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Spectroscopic Data Summary
Due to the limited availability of public domain spectra for Solvent Orange 45, this section

provides a summary of the expected spectroscopic characteristics. These are based on the

functional groups present in the molecule and typical values for similar azo dyes and metal

complexes.

Table 1: Expected UV-Visible Spectroscopic Data for
Solvent Orange 45

Parameter Expected Value/Range Comments

λmax 400 - 500 nm

This absorption is attributed to

the π → π* electronic

transitions within the

conjugated azo dye system.

The exact wavelength will be

solvent-dependent.

Molar Absorptivity (ε) High

Azo dyes are strong

chromophores, and a high

molar absorptivity is expected,

indicating intense color.

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data
for Solvent Orange 45
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Nucleus
Chemical Shift Range
(ppm)

Assignment and
Comments

¹H NMR 6.5 - 8.5

Aromatic protons on the

phenyl and nitrophenyl rings.

The specific shifts and

coupling patterns will depend

on the substitution.

2.0 - 2.5
Methyl protons of the

butanamide moiety.

~10 - 15

Potential for a broad signal

from the N-H proton of the

butanamide, though this can

be solvent and temperature-

dependent.

¹³C NMR 110 - 160 Aromatic carbons.

160 - 180
Carbonyl carbons of the

butanamide group.

~20 - 30
Methyl carbon of the

butanamide moiety.

Table 3: Expected IR Spectroscopic Data for Solvent
Orange 45
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Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group

3200 - 3400 N-H stretch Amide

3000 - 3100 C-H stretch Aromatic

2850 - 2960 C-H stretch Aliphatic (methyl)

~1650 - 1680 C=O stretch Amide I band

~1510 - 1560 & 1340-1380
N=O asymmetric & symmetric

stretch
Nitro group

~1590 - 1610 C=C stretch Aromatic rings

~1400 - 1450 N=N stretch
Azo group (often weak or

difficult to assign)

~400 - 600 Co-N / Co-O vibrations Metal-ligand bonds

Experimental Protocols
The following sections detail the methodologies for acquiring UV-Vis, NMR, and IR spectra for

a metal-complex azo dye such as Solvent Orange 45.

UV-Visible Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore.

Methodology:

Solution Preparation: Prepare a stock solution of Solvent Orange 45 in a suitable solvent

(e.g., ethanol, methanol, or dimethylformamide) of known concentration. The solvent should

be transparent in the visible region of the spectrum.[5] A series of dilutions are then prepared

from the stock solution to determine the molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Blank Measurement: A cuvette filled with the pure solvent is used as a blank to zero the

instrument and subtract any solvent absorption.[6]
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Sample Measurement: The sample solutions are placed in quartz cuvettes, and the

absorbance is measured over a wavelength range of approximately 200 to 800 nm.[7]

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

resulting spectrum.[6] A calibration curve of absorbance versus concentration can be plotted

to verify Beer-Lambert law compliance and calculate the molar absorptivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the

connectivity and chemical environment of protons and carbon atoms. Due to the paramagnetic

nature of the Co(II) center, significant peak broadening in the NMR spectra is expected, which

may complicate interpretation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Solvent Orange 45 in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical for sample

solubility and to avoid interfering signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift

range.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a

longer acquisition time are generally required.

2D NMR (Optional): If signal assignment is complex, two-dimensional NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to

establish proton-proton and proton-carbon correlations.[9]
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid dye (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground and pressed

into a thin, transparent pellet using a hydraulic press.[10]

Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly

on the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal

sample preparation.[11]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the empty sample compartment (or the

pure KBr pellet/clean ATR crystal) is recorded to subtract the contribution of atmospheric

water and carbon dioxide.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands

are correlated with specific molecular vibrations to identify the functional groups present in

Solvent Orange 45.

Logical Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound like Solvent Orange 45.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

The logical relationship between the chemical structure of Solvent Orange 45 and its expected

spectroscopic signals is depicted below.
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Correlation of Structure to Spectroscopic Signals

Chemical Structure Features
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Caption: Correlation of chemical structure to expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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